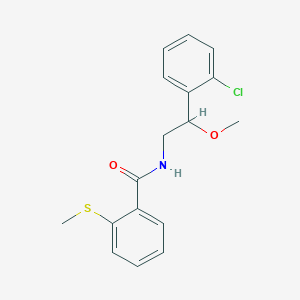

![molecular formula C11H14ClNO B2916436 4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197055-34-6](/img/structure/B2916436.png)

4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- Safety Information :

- MSDS : Link

Synthesis Analysis

The synthesis of 4’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride involves cyclocondensation reactions. For instance, the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol, in the presence of excess sodium methoxide, leads to the formation of 1-R-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’ (1H,5’H)-diones. A similar reaction with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile results in a cascade process, yielding 1-R-4’-(methoxy)-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2(1H)-ones as intermediates, which further transform into N-R-2-[4-(methoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]anilines .

Molecular Structure Analysis

The molecular structure of 4’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride consists of a spiro-fused cyclopropane and indoline ring system. The chlorine atom is attached to the cyclopropane carbon. The compound’s InChI code is: 1S/C10H11N.ClH/c1-2-4-9-8(3-1)10(5-6-10)7-11-9;/h1-4,11H,5-7H2;1H .

Chemical Reactions Analysis

The compound undergoes cyclocondensation reactions, leading to the formation of spiro heterocycles containing both 2,3-dihydroquinazolin-4(1H)-one and 2-oxindole moieties. These reactions are essential for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which exhibit promising pharmacological properties .

科学的研究の応用

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties . Compounds similar to 4’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride have shown inhibitory activity against influenza A and other viruses. For instance, certain indole derivatives have demonstrated IC50 values in the low micromolar range, indicating their potential as antiviral agents .

Anti-inflammatory Properties

The indole nucleus is a common feature in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors. This characteristic makes indole derivatives, including our compound of interest, candidates for anti-inflammatory medications . Their mechanism of action often involves the modulation of cytokine production and inhibition of inflammatory pathways .

Anticancer Applications

Indole derivatives are known for their anticancer activities . They can interact with various cellular targets and disrupt cancer cell proliferation. Research has shown that these compounds can induce apoptosis and inhibit tumor growth, making them valuable in the development of new cancer therapies .

Anti-HIV Effects

Some indole derivatives have been synthesized and screened for their anti-HIV activity . They have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells. This suggests that our compound could be explored for its potential to contribute to the treatment of HIV .

Antioxidant Capabilities

The indole scaffold is associated with antioxidant properties due to its electron-rich structure. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. Thus, indole derivatives can be significant in preventing or treating conditions caused by oxidative damage .

Antimicrobial and Antitubercular Activities

Indole derivatives have also been utilized for their antimicrobial and antitubercular effects . They have been effective against a broad spectrum of bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis. This makes them important for developing new antibiotics and treatments for TB .

特性

IUPAC Name |

4-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-13-9-4-2-3-8-10(9)11(5-6-11)7-12-8;/h2-4,12H,5-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFMHEPXFBQVPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3(CC3)CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

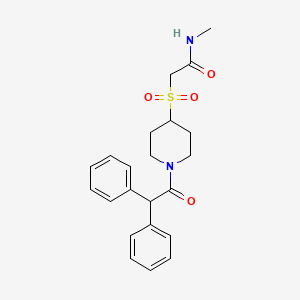

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2916353.png)

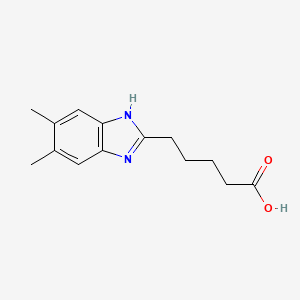

![6-(3-Fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2916356.png)

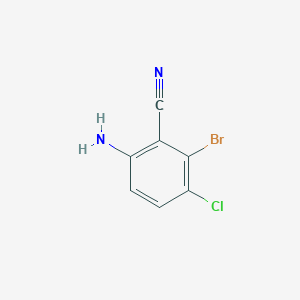

![(3-fluoropyridin-4-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2916359.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916360.png)

![methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2916365.png)

![5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2916366.png)

![5-((3-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2916369.png)

![(3As,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2916373.png)

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2916374.png)

![3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2916376.png)